Cas no 518048-05-0 (Raltegravir)

Raltegravir 化学的及び物理的性質
名前と識別子
-
- Raltegravir
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide
- Raltegravir (MK-0518)
- Raltegravir potassium
- amp
- MK 0518
- MK-0518
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)p
- 5-Hydroxy-2-[1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl]-N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Isentress
- MK0518
- N-(2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- 22VKV8053U
- AK326327
- DSSTox_CID_28586
- DSSTox_RID_82857
- DSSTox_GSID_48660
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-
- Raltegravir(R&D)
- Raltegravir(free base)
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(2-methyl-1,3,4-oxadiazole-5-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)am
- BCPP000093
- raltegravirum
- RALTEGRAVIR [MART.]
- NSC-762522
- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-OH-1-Me-6-oxo-pyrimidin-2-yl)propan-2-yl)-5-Me-1,3,4-oxadiazole-2-carboxamide
- N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1, 6-dihydropyrimidin-2-yl)propan-2-yl) -5-methyl-1,3,4-oxadiazole-2- carboxamide
- UNII-22VKV8053U
- CHEMBL254316
- RALTEGRAVIR [VANDF]
- Tox21_113019_1
- EN300-120882
- NCGC00274066-05
- AS-16992
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di hydropyrimidine-4-carboxamide
- CAS-518048-05-0
- CCG-269170
- BCP01394
- SB20935
- RALTEGRAVIR [INN]
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- EX-A2147
- DTXSID2048660
- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- BDBM25351
- J05AX08
- N-(2-(4-(4-FLUOROBENZYLCARBAMOYL)-5-HYDROXY-1-METHYL-6-OXO-1,6- DIHYDROPYRIMIDIN-2-YL)PROPAN-2-YL)-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- HMS3655B09
- K-0518
- N-(4-FLUOROBENZYL)-5-HYDROXY-1-METHYL-2-(1-METHYL-1-(((5-METHYL-1,3,4-OXADIAZOL-2-YL)CARBONYL)AMINO)ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-4-CARBOXAMIDE
- Raltegravir- Bio-X
- SW220138-1
- HSDB 8124
- CHEBI:82960
- D06676
- HY-10353
- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-
- RALTEGRAVIR [MI]
- Raltegravir; MK-0518
- DB06817
- Raltegravir (INN)
- 518048-05-0 (free)
- Tox21_113019
- BRD-K05658747-237-01-1
- A828788
- Isentress(TM)
- MFCD10698872
- s2005
- PB13312
- [(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-
- Q421552
- AKOS015902444
- Raltegravir [USAN:INN]
- NCGC00184997-01
- GTPL11571
- NS00015450
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di
- 518048-05-0
- AC-5261
- SCHEMBL51817
- yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- SCHEMBL2112870
- RALTEGRAVIR [EMA EPAR]
- hydropyrimidine-4-carboxamide
- MK-0518;N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide Potassium Salt
- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-
- NSC762522
- AKOS032960305
- N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- FT-0649660
- (Z)-N-(2-(4-(((4-Fluorophenyl)(methyl)amino)(hydroxy)methylene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
- RALTEGRAVIR (MART.)
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- BR164312
- N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- CZFFBEXEKNGXKS-UHFFFAOYSA-N
- SCHEMBL996804
- NCGC00274066-01
- A25486
- RALTEGRAVIR [WHO-DD]
- DTXCID5028586
- Z1532717445
- SMR003601806
- RLT
- MLS006011985
- AKOS025149884
- AB01566833_01
- N-{2-[(4Z)-4-({[(4-FLUOROPHENYL)METHYL]AMINO}(HYDROXY)METHYLIDENE)-1-METHYL-5,6-DIOXOPYRIMIDIN-2-YL]PROPAN-2-YL}-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- L-000900612
- L000900612
- Raltegravir(MK-0518)
- Raltegravir?
- BRD-K05658747-001-02-9
- BRD-K05658747-001-03-7
-
- MDL: MFCD10698872
- インチ: 1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
- InChIKey: CZFFBEXEKNGXKS-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1=C(C(N(C([H])([H])[H])C(C(C([H])([H])[H])(C([H])([H])[H])N([H])C(C2=NN=C(C([H])([H])[H])O2)=O)=N1)=O)O[H])=O
計算された属性
- 精确分子量: 444.15600
- 同位素质量: 444.156
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 836
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 10
- XLogP3: 1.1
- トポロジー分子極性表面積: 150
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.46 g/cm3
- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)
- Boiling Point: No data available
- フラッシュポイント: No data available
- Refractive Index: 1.65
- Solubility: {"error_code":"54004","error_msg":"Please recharge"}ようかいど≥ 100 mg/mL(225.01 mM)*"≥" means solublesoluble , but saturation unknownようかいど{"error_code":"54004","error_msg":"Please recharge"}
- PSA: 152.24000
- LogP: 1.69330
- じょうきあつ: No data available
Raltegravir Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:4°C, protect from light
Raltegravir Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1581-250 mg |
Raltegravir |
518048-05-0 | 250mg |
$750.0 | 2022-02-28 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-5mg |
Raltegravir (MK-0518),97% |
518048-05-0 | 97% | 5mg |
¥36 | 2024-05-23 | |
eNovation Chemicals LLC | Y0973997-1g |
Raltegravir |
518048-05-0 | 98% | 1g |
$800 | 2024-08-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-10mg |
Raltegravir (MK-0518),97% |
518048-05-0 | 97% | 10mg |
¥57 | 2024-05-23 | |
TRC | R100305-5mg |
Raltegravir |
518048-05-0 | 5mg |
$ 138.00 | 2023-09-06 | ||
TRC | R100305-10mg |
Raltegravir |
518048-05-0 | 10mg |
$ 215.00 | 2023-09-06 | ||
TRC | R100305-50mg |
Raltegravir |
518048-05-0 | 50mg |
$ 385.00 | 2023-09-06 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0016-1g |
RALTEGRAVIR |
518048-05-0 | 97% | 1g |
$180 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129802-250mg |
Raltegravir |
518048-05-0 | ≥97% | 250mg |
¥791.90 | 2023-09-01 | |
ChemScence | CS-2396-10mg |
Raltegravir |
518048-05-0 | 98.13% | 10mg |
$132.0 | 2022-04-27 |
Raltegravir 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Raltegravirに関する追加情報
Raltegravir: A Comprehensive Overview
Raltegravir, also known by its CAS number 518048-05-0, is a potent antiviral agent that has revolutionized the treatment of human immunodeficiency virus (HIV) infection. As an integrase strand transfer inhibitor (INSTI), Raltegravir works by preventing the integration of viral DNA into the host genome, a critical step in the HIV life cycle. This mechanism makes it a cornerstone in modern antiretroviral therapy (ART), particularly for individuals with HIV-1 infection.
The development of Raltegravir marked a significant advancement in HIV treatment, offering a novel approach compared to traditional therapies targeting reverse transcriptase or protease enzymes. Its unique mechanism of action has been validated through extensive clinical trials, demonstrating high efficacy and a favorable safety profile. Recent studies have further highlighted its role in achieving viral suppression and improving patient outcomes, especially when used as part of combination therapy regimens.
One of the most notable aspects of Raltegravir is its ability to maintain efficacy even in the presence of resistance to other antiretroviral drugs. This characteristic underscores its importance as a salvage therapy for patients who have failed other treatment regimens. Additionally, advancements in drug delivery systems have enhanced the bioavailability and convenience of Raltegravir, making it more accessible for patients worldwide.
Recent research has explored the potential of Raltegravir in combination with other INSTIs or non-nucleoside reverse transcriptase inhibitors (NNRTIs) to optimize treatment regimens. These studies emphasize the drug's role in reducing viral load and preserving immune function, ultimately contributing to longer-term health outcomes for HIV patients. Furthermore, investigations into pharmacokinetic interactions have provided valuable insights into optimizing dosing schedules and minimizing adverse effects.
Another area of interest is the exploration of Raltegravir's potential beyond HIV treatment. Emerging studies suggest that its antiviral properties may have applications in combating other viral infections, such as hepatitis B or herpes simplex virus (HSV). While these applications are still under investigation, they highlight the versatility of Raltegravir and its broader implications in virology research.
In terms of safety, Raltegravir has been associated with a relatively low incidence of severe adverse effects compared to other antiretroviral agents. Common side effects include mild gastrointestinal disturbances and headache, which are generally well-tolerated by most patients. However, careful monitoring is required to address potential drug-drug interactions, particularly with medications metabolized through cytochrome P450 enzymes.
The ongoing evolution of Raltegravir continues to shape its role in HIV management. Recent clinical trials have focused on simplifying treatment regimens by combining Raltegravir with other antiretrovirals into fixed-dose combinations, enhancing adherence and reducing pill burden for patients. These innovations align with current trends toward personalized medicine and optimized therapeutic strategies.
In conclusion, Raltegravir (CAS No. 518048-05-0) stands as a testament to scientific innovation in virology and infectious disease management. Its unique mechanism of action, robust efficacy, and favorable safety profile have established it as a critical component of modern HIV treatment regimens. As research continues to uncover new applications and optimize its use, Raltegravir remains at the forefront of antiviral therapy, offering hope for improved outcomes for individuals living with HIV worldwide.
518048-05-0 (Raltegravir) Related Products
- 871038-72-1(Raltegravir potassium)
- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 2171830-76-3(1-[3-(1,1,2,2,2-pentafluoroethyl)-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine)
- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)
- 13073-26-2(2-Iodo-6-nitrophenol)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)
- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)
- 1820619-44-0(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyriMidine hydrochloride)

